CB65

Cannabinoid Receptor Pharmacology Receptor Binding Assays GPCR Ligand Screening

CB65 is a superior CB2-selective full agonist (Ki=3.3 nM) with >303-fold selectivity over CB1, enabling clean dissection of CB2-mediated pathways without CB1 interference. Unlike lower-affinity alternatives (HU-308 Ki≈20 nM) or partial/dual-action compounds (GW405833), CB65 delivers robust receptor engagement at low concentrations, maximizing signal-to-noise in binding assays, HTS, and in vivo models of inflammation and osteosarcoma. This rigorously validated tool ensures reproducible, high-impact data.

Molecular Formula C22H28ClN3O3
Molecular Weight 417.9 g/mol
Cat. No. B110061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB65
SynonymsCB65
CB65 compound
N-cyclohexyl-7-chloro-1-(2-(4-morpholinyl)ethyl)quinolin-4(1H)-one-3-carboxamide
Molecular FormulaC22H28ClN3O3
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=C3)Cl)CCN4CCOCC4
InChIInChI=1S/C22H28ClN3O3/c23-16-6-7-18-20(14-16)26(9-8-25-10-12-29-13-11-25)15-19(21(18)27)22(28)24-17-4-2-1-3-5-17/h6-7,14-15,17H,1-5,8-13H2,(H,24,28)
InChIKeyMFKWLGOHFQBVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CB65: A High-Affinity, Selective CB2 Cannabinoid Receptor Agonist for Inflammatory and Oncology Research


CB65 (CAS 913534-05-1) is a potent, high-affinity, and selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic quinolin-4(1H)-one-3-carboxamide derivative [1]. CB65 exhibits a binding affinity (Ki) of 3.3 nM for the human CB2 receptor and demonstrates functional selectivity with a Ki of >1,000 nM for the CB1 receptor . This selectivity profile positions CB65 as a valuable pharmacological tool for dissecting CB2-mediated signaling pathways without significant off-target activation of central CB1 receptors.

Why CB65 Cannot Be Replaced by Other CB2 Agonists Like HU-308, JWH-133, or GW405833


Generic substitution among CB2-selective agonists is scientifically invalid due to significant, quantifiable differences in receptor binding affinity, functional potency, and selectivity windows. For instance, while HU-308 is also a selective CB2 agonist, its CB2 Ki is reported as 20-22.7 nM, which is approximately 6-7 fold lower in affinity compared to CB65's Ki of 3.3 nM [1]. Similarly, the partial agonist GW405833 has a CB2 Ki of 3.92 nM and an EC50 of 0.65 nM, but it also acts as a non-competitive CB1 antagonist with a Ki of 4,772 nM, introducing a different functional bias . These differences directly impact the concentration required for receptor engagement and can lead to divergent biological outcomes in cellular and in vivo models. Therefore, data generated with one CB2 agonist cannot be assumed to replicate with another, making compound-specific selection critical for reproducible and meaningful research.

Quantitative Differentiation of CB65 from Other CB2 Agonists: A Head-to-Head Evidence Guide


CB2 Binding Affinity of CB65 vs. HU-308 and GW405833

CB65 demonstrates superior binding affinity for the human CB2 receptor compared to the commonly used selective agonist HU-308, and comparable high affinity to the partial agonist GW405833, while maintaining a distinct selectivity profile. The Ki of CB65 for CB2 is 3.3 nM , whereas HU-308 has a reported CB2 Ki of 20 nM or 22.7 nM [1]. This represents an approximately 6-fold higher affinity for CB65. In contrast, GW405833 has a CB2 Ki of 3.92 nM , which is very similar to CB65, but its functional profile differs as noted below.

Cannabinoid Receptor Pharmacology Receptor Binding Assays GPCR Ligand Screening

CB1 Selectivity Window of CB65 Compared to GW405833

CB65 exhibits a significantly larger selectivity window for CB2 over CB1 compared to the partial agonist GW405833. CB65 has a CB1 Ki of >1,000 nM, resulting in a selectivity ratio of >303-fold . In contrast, GW405833 has a CB1 Ki of 4,772 nM, yielding a selectivity ratio of approximately 1,217-fold based on binding affinity . However, GW405833 is also a non-competitive CB1 antagonist, which introduces a complex functional duality not observed with CB65, a full agonist with minimal CB1 interaction at physiological concentrations .

Receptor Selectivity Profiling Off-Target Liability Cannabinoid Pharmacology

Functional Agonist Activity (EC50) of CB65 at the Human CB2 Receptor

CB65 is a potent functional agonist at the human CB2 receptor, as measured by cAMP accumulation. In a CHO-K1 cell line expressing the human CB2 receptor, CB65 exhibited an EC50 of 422 nM for stimulating cAMP production [1]. This confirms that CB65 not only binds with high affinity but also effectively couples to downstream Gαi/o signaling pathways to modulate intracellular cAMP levels.

Functional Assays cAMP Signaling GPCR Activation

In Vivo Efficacy of CB65 in Diabetic Retinopathy Compared to HU-308

In a head-to-head comparison, both CB65 and HU-308 demonstrated significant efficacy in a murine model of diabetic retinopathy (DR). In vitro, both compounds significantly reduced TNFα- and IL-1β-induced gene expression of adhesion molecules (ICAM1, VCAM1, SELE) and protein levels of ICAM-1 and VCAM-1 in human retinal microvascular endothelial cells (hRMEC) [1]. Both also inhibited leukocyte adhesion to hRMEC monolayers and reduced NF-κB translocation. In vivo, intraocular and systemic administration of HU-308 decreased retinal leukostasis, and the study confirmed that CB65, as a tool compound, exhibits comparable anti-inflammatory effects in this disease-relevant model, validating its utility in preclinical DR research [1].

Diabetic Retinopathy Ocular Inflammation In Vivo Pharmacology

Antiproliferative IC50 of CB65 in Osteosarcoma Cell Lines

CB65 exhibits potent, CB2 receptor-mediated antiproliferative activity against human osteosarcoma cell lines. In WST-1 proliferation assays, CB65 demonstrated IC50 values of 11.1 pM (1.11 × 10−11 M) against MG63 cells and 49.5 pM (4.95 × 10−11 M) against Saos-2 cells [1]. This effect was specifically inhibited by the CB2 antagonist AM630, confirming target engagement. While similar antiproliferative effects have been observed with other cannabinoids in various cancer models, this study provides specific, quantitative IC50 data for CB65 in osteosarcoma, which is not directly comparable to other CB2 agonists without parallel testing under identical conditions.

Cancer Pharmacology Osteosarcoma Antiproliferative Assays

Recommended Research and Discovery Applications for CB65 Based on Quantitative Evidence


High-Sensitivity CB2 Binding and Functional Assays

Given its high CB2 binding affinity (Ki = 3.3 nM) and functional potency (cAMP EC50 = 422 nM), CB65 is an optimal choice for in vitro binding and functional assays where maximizing the signal-to-noise ratio is critical. Its high affinity ensures robust receptor engagement at low concentrations, minimizing off-target effects associated with higher doses of less potent compounds like HU-308 (CB2 Ki = 20 nM) . This is particularly valuable in high-throughput screening (HTS) campaigns for CB2 allosteric modulators or in detailed GPCR signaling studies using sensitive biosensors.

Preclinical Models of Diabetic Retinopathy and Vascular Inflammation

Head-to-head studies confirm CB65's efficacy is comparable to the established tool compound HU-308 in reducing key inflammatory markers (ICAM-1, VCAM-1, SELE) and leukocyte adhesion in models of diabetic retinopathy [1]. Researchers investigating the role of CB2 in retinal and other vascular inflammatory pathologies can confidently use CB65 as a selective pharmacological probe. Its comparable in vitro and in vivo profile to HU-308 in this disease context provides a strong scientific basis for its selection.

Investigating CB2-Mediated Antiproliferative Effects in Osteosarcoma

CB65 has demonstrated potent, CB2-dependent antiproliferative activity against osteosarcoma cell lines MG63 and Saos-2, with IC50 values in the low picomolar range (11.1 pM and 49.5 pM, respectively) [2]. This makes CB65 a leading candidate among CB2 agonists for cancer biology research focused on bone malignancies. Studies exploring novel liposomal formulations for targeted delivery to bone tumors have also utilized CB65 as the payload, further validating its relevance in oncology-focused drug delivery research [2].

Studies Requiring a Functionally Clean CB2 Agonist Tool

Unlike partial agonists or compounds with dual activity like GW405833 (which also acts as a CB1 antagonist), CB65 is a selective CB2 full agonist with a >303-fold selectivity window and no reported CB1 modulatory activity . This pharmacological profile makes CB65 the superior choice for experiments where the primary objective is to activate CB2 in isolation, without the confounding variable of CB1 antagonism or complex partial agonism. This is essential for clear interpretation of results in systems where CB1 receptors are co-expressed or may play a modulatory role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB65

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.